molecular formula C6H5Cl2NO B122614 (5,6-Dichloropyridin-3-yl)methanol CAS No. 54127-30-9

(5,6-Dichloropyridin-3-yl)methanol

Cat. No. B122614
CAS RN: 54127-30-9
M. Wt: 178.01 g/mol
InChI Key: ZOFUUOULXZPZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Combine (5,6-dichloro-pyridin-3-yl)-methanol (3.05 g, 17.11 mmol) and manganese dioxide (37.2 g, 427.9 mmol) in CH2Cl2 (25 mL). Stir the reaction mixture at rt overnight. Filter the reaction mixture through Celite® washing with CH2Cl2 (2×10 mL). Concentrate the filtrate and dry under vacuum to provide the title compound (1.44 g, 48%).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
37.2 g
Type
catalyst
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1[Cl:8]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[O:10])[CH:5]=[N:6][C:7]=1[Cl:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)CO
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
37.2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
WASH
Type
WASH
Details
washing with CH2Cl2 (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=NC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.